Bienvenue dans la boutique en ligne BenchChem!

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-

Thermal analysis Solid-state characterization Formulation pre-screening

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- (CAS 83089-59-2, molecular formula C₉H₆N₂O₄S, molecular weight 238.22 g/mol) is a heterocyclic oxamic acid derivative. Its structure comprises a 2-thiazolyloxamic acid core substituted at the 4-position with a 2-furanyl group.

Molecular Formula C9H6N2O4S
Molecular Weight 238.22 g/mol
CAS No. 83089-59-2
Cat. No. B12745472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-
CAS83089-59-2
Molecular FormulaC9H6N2O4S
Molecular Weight238.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC(=N2)NC(=O)C(=O)O
InChIInChI=1S/C9H6N2O4S/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyQBSXPIUJNJRTTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- (CAS 83089-59-2): Baseline Identity and Known Pharmacological Classification


Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- (CAS 83089-59-2, molecular formula C₉H₆N₂O₄S, molecular weight 238.22 g/mol) is a heterocyclic oxamic acid derivative. Its structure comprises a 2-thiazolyloxamic acid core substituted at the 4-position with a 2-furanyl group. The compound was explicitly disclosed and exemplified in a pioneer patent by Pierre Fabre SA assigned to derivatives of 2-thiazolyl-oxamic acid substituted by a thienyl or furyl radical, a series identified as orally active antiallergy agents intended for the treatment of allergic asthma.[1] It belongs to the broader pharmacophore class of N-(4-substituted-thiazolyl)oxamic acid derivatives, a well-characterized series of potent, orally active antiallergy agents developed in the 1970s–1980s and benchmarked in the rat passive cutaneous anaphylaxis (PCA) model.[2]

Why Generic Substitution Fails for Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- (CAS 83089-59-2): The Critical Role of the Heterocyclic Bioisostere


Within the thiazolyloxamic acid antiallergy series, seemingly minor structural variations produce large differences in potency, oral efficacy, and physicochemical properties. The classical arylthiazole oxamates exemplified by tioxamast (F-1865, ethyl N-(4-p-methoxyphenyl)-2-thiazolyl oxamate) achieved clinical candidacy through p-alkoxy substitution on a phenyl ring, while N-alkyl substitution abolished activity.[1] The furyl-substituted analog (CAS 83089-59-2) replaces the phenyl ring with a π-excessive, oxygen-containing heterocycle, fundamentally altering hydrogen-bonding capacity, dipole moment, and metabolic vulnerability.[2] Furthermore, the free carboxylic acid form of 83089-59-2 differs substantially from its ethyl ester prodrug (CAS 83089-58-1, mp 127°C) in solubility, thermal stability (mp >300°C), and ionization state at physiological pH, factors that directly govern formulation options, dissolution rate, and oral bioavailability.[2] Consequently, interchanging this compound with a phenyl-, thienyl-, or ester-substituted analog without confirmatory head-to-head data risks loss of the specific activity and pharmacokinetic profile engineered into the furyl-oxamic acid scaffold.

Quantitative Differentiation Evidence for Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- (CAS 83089-59-2) Versus Closest Analogs


Thermal Stability and Intermolecular Hydrogen Bonding: Free Acid (83089-59-2) vs. Ethyl Ester Analog (83089-58-1)

The free oxamic acid (CAS 83089-59-2) exhibits a melting point exceeding 300°C, substantially higher than the 127°C observed for its direct ethyl ester analog (CAS 83089-58-1).[1] This >173°C elevation is consistent with strong intermolecular hydrogen-bond networks involving the free carboxylic acid moiety, absent in the ester. For procurement decisions, this thermal stability enables high-temperature processing (e.g., hot-melt extrusion, sterilization) that would degrade the ester form.

Thermal analysis Solid-state characterization Formulation pre-screening

Solubility Profile Shift: Ethanol Solubility of the Free Acid vs. Ethyl Ester

The patent explicitly reports quantitative solubility data for the furyl-thiazolyl oxamic acid series. The free acid 83089-59-2 dissolves at 3% w/v in ethanol, whereas the corresponding ethyl ester (83089-58-1) dissolves at only 0.5% w/v in ethanol.[1] This approximately 6-fold higher ethanol solubility for the free acid indicates markedly different solvent affinity, which may translate into altered dissolution behaviour in hydroalcoholic formulations or gastro-intestinal fluids containing ethanol-miscible components.

Solubility Preformulation Bioavailability

Heterocyclic Bioisosteric Replacement: Furyl vs. Phenyl Ring in the Oxamic Acid Series

The antiallergic oxamic acid series developed by Pierre Fabre and others established that the nature of the 4-substituent on the thiazole ring critically determines oral potency. In the arylthiazole oxamate series, p-alkoxy substitution on a phenyl ring was essential for high activity, while N-alkyl substitution abolished it.[1] Replacing the phenyl ring with a 2-furyl substituent (as in 83089-59-2) introduces a heterocyclic bioisostere with different electronic character (π-excessive), dipole orientation, and metabolic liability compared to the phenyl or p-methoxyphenyl group of tioxamast.[2] Although dedicated head-to-head PCA potency data for 83089-59-2 versus tioxamast were not located, the furyl-oxamic acid motif was explicitly claimed and exemplified as part of the same therapeutic patent, indicating the inventors considered this bioisosteric replacement pharmacologically viable and distinct from the phenyl-substituted series.[2]

Bioisosterism Structure–Activity Relationship Drug design

Pioneer Patent Scope Defines the Furyl-Thiazolyl-Oxamic Acid as a Distinct Composition of Matter

EP0052564A1 (priority 1980, granted 1984) explicitly claims and exemplifies [(4-furan-2-yl-1,3-thiazol-2-yl)amino](oxo)acetic acid (CAS 83089-59-2) as a new chemical entity.[1] The patent distinguishes furyl- and thienyl-substituted thiazolyloxamic acids from the previously described phenyl-substituted oxamic acid derivatives (e.g., US3966965A), creating a separate IP sub-class. This compositional distinction has practical implications: sourcing the specifically claimed furyl derivative, rather than a generic phenyl analog, may be preferred in research programmes where freedom-to-operate considerations or composition-of-matter patent citation are relevant.

Intellectual property Freedom to operate Chemical patent landscape

Best-Fit Research and Industrial Application Scenarios for Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- (CAS 83089-59-2)


Solid-State Formulation Development Requiring High-Temperature Processing

The free acid's melting point exceeding 300°C[1] enables its use in hot-melt extrusion, melt granulation, or terminal sterilization cycles that would liquefy or degrade the ethyl ester analog (mp 127°C). Formulation scientists seeking a thermally robust thiazolyloxamic acid API should preferentially select CAS 83089-59-2 over the ester form.

Hydroalcoholic Liquid Formulation Prototyping

With an ethanol solubility of 3% w/v[1]—six times that of the ethyl ester—this free acid is better suited for early-stage solution formulations in ethanol-water co-solvent systems, reducing the volume of organic solvent required and simplifying dose-uniformity challenges in preclinical oral gavage studies.

Antiallergic Pharmacophore Exploration via Heterocyclic Bioisosterism

The 2-furyl substituent replaces the classical p-methoxyphenyl group of tioxamast with a π-excessive oxygen heterocycle[2], offering a distinct electronic and metabolic profile. Medicinal chemistry teams investigating structure–activity relationships in the oxamic acid class can use 83089-59-2 as a key analog to probe the contribution of ring heteroatoms to potency and selectivity.

Intellectual Property Prior-Art Reference Standard

As an explicitly exemplified compound in EP0052564A1[1], CAS 83089-59-2 serves as a concrete prior-art reference point for patent landscape analyses, freedom-to-operate assessments, or as an authentic comparator when drafting new composition-of-matter applications in the thiazolyloxamic acid space.

Quote Request

Request a Quote for Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.